Methyl N-formylanthranilate
Description
Significance in Contemporary Organic Chemistry Research
In the field of organic chemistry, Methyl N-formylanthranilate is recognized both as a synthetic target and as a product in complex chemical transformations. Its structure, featuring an amide and an ester functional group on an aromatic ring, provides a platform for various synthetic modifications.
Research into the thermal degradation of related compounds has identified this compound as a notable product. For instance, it is one of 46 different products identified from the preparative scale thermolysis of methyl N-methyl-N-nitrosoanthranilate at 220 °C. rsc.org The formation of this compound in such reactions provides insight into the complex rearrangement and fragmentation pathways that N-nitroso compounds can undergo under thermal stress. rsc.orgresearchgate.net
The characterization of this compound is well-documented through various spectroscopic methods, which are fundamental to modern chemical research. These analytical techniques confirm its structure and purity, which is crucial for its use in further synthetic applications or as a standard in analytical studies.
Interdisciplinary Relevance in Biochemical Pathways and Natural Product Studies
The relevance of this compound extends beyond synthetic chemistry into biochemistry and natural product research. It has been identified as a metabolite in the kynurenine (B1673888) pathway, a major route for tryptophan metabolism. nih.govresearchgate.net Specifically, it is involved in the metabolism of formylanthranilate to N-formylanthranilate. nih.gov Its presence in this pathway suggests a role in metabolic processes that are critical in various biological contexts. Studies have explored the levels of this compound as a potential biomarker in relation to therapeutic responses. nih.govresearchgate.net
In the realm of natural products, this compound has been detected in certain varieties of table grapes, including those derived from Vitis labrusca. oup.com Its presence contributes to the complex flavor profiles of these fruits. oup.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anthranilic acid |
| N-formylanthranilic acid |
| Methyl N-methyl-N-nitrosoanthranilate |
| Tryptophan |
| Formylanthranilate |
| N-formylanthranilate |
| Methyl anthranilate |
| Methyl N-methylanthranilate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPZFOYXWWMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068294 | |
| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid Fruity grape type aroma | |
| Record name | Methyl N-formylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl N-formylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
41270-80-8 | |
| Record name | Methyl N-formylanthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl N-formylanthranilate | |
| Source | ChemIDplus | |
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| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(formylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.244 | |
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| Record name | METHYL N-FORMYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM71YC88Y | |
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| Record name | Methyl n-formylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032398 | |
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl N Formylanthranilate
Chemo-enzymatic and Microbial Synthesis Approaches
The synthesis of methyl N-formylanthranilate is approached through innovative chemo-enzymatic and microbial strategies. These methods leverage the specificity of biological systems, often in combination with chemical steps, to produce the target compound and its precursors. Such approaches are gaining traction as they offer potential for more sustainable and "natural" production routes compared to purely chemical synthesis.
A significant microbial pathway to this compound involves the biotransformation of methyl N-methylanthranilate, also known as dimethyl anthranilate. This process relies on the N-demethylation capabilities of various microorganisms. During the aerobic incubation of dimethyl anthranilate with specific fungal or bacterial cultures, this compound is often produced as a co-product alongside the primary target, methyl anthranilate. google.comgoogleapis.comgoogle.com
The mechanism involves the enzymatic oxidation of the N-methyl group. This bioconversion is notable in several genera of fungi, particularly wood-rotting fungi, which possess robust demethylation enzyme systems. google.com For instance, cultures of Polyporus sp. have been shown to convert dimethyl anthranilate into a mixture containing both methyl anthranilate and this compound. googleapis.comgoogle.com In one documented experiment, extending the incubation period of a Polyporus sp. culture resulted in the conversion of 14.2% of the starting material to this compound, equivalent to a concentration of 2.8 g/L. google.com
| Microorganism Genus | Substrate | Primary Product | Co-Product | Reference |
|---|---|---|---|---|
| Polyporus | Dimethyl Anthranilate | Methyl Anthranilate | This compound | googleapis.com, google.com |
| Trametes | Dimethyl Anthranilate | Methyl Anthranilate | This compound | google.com |
| Streptomyces | Dimethyl Anthranilate | Methyl Anthranilate | Not specified, general N-demethylation | google.com |
| Bacillus megaterium | N-methyl methyl anthranilate | Methyl Anthranilate | No byproducts observed | acs.org |
The biosynthesis of this compound and its direct precursors is governed by specific classes of enzymes that catalyze key transformations, including ring cleavage and ester formation.
The formation of the anthranilate backbone can be achieved through the enzymatic cleavage of N-heteroaromatic ring systems. A notable example involves cofactor-independent dioxygenases, which are unique in their ability to catalyze oxygenation reactions without the need for metal or organic cofactors. pnas.org
The enzyme 1-H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO), found in Pseudomonas putida, catalyzes the cleavage of the N-heteroaromatic ring of 1-H-3-hydroxy-4-oxoquinoline. pnas.org This reaction incorporates molecular oxygen and results in the formation of N-formylanthranilate and carbon monoxide. pnas.org These enzymes are part of the α/β-hydrolase fold superfamily, a group typically associated with hydrolytic processes rather than oxygenation. pnas.orgcore.ac.uk The proposed mechanism involves substrate-assisted oxygenation, where the deprotonation of the substrate's hydroxyl group is a key activation step. pnas.org This demonstrates a direct enzymatic route to N-formylanthranilate from a complex heterocyclic precursor.
The biosynthesis of methyl anthranilate, a direct precursor that can be formed from N-formylanthranilate via deformylation, primarily follows two distinct enzymatic pathways in nature. researchgate.netnih.gov
Acyltransferase Pathway (Two-Step): This pathway is well-documented in Concord grapes (Vitis labrusca). It begins with the activation of anthranilic acid to anthraniloyl-coenzyme A (CoA) by a ligase. Subsequently, an alcohol acyltransferase (AAT) from the BAHD family catalyzes the transfer of the anthraniloyl group from CoA to an alcohol. nih.govfrontiersin.org To form methyl anthranilate, methanol (B129727) serves as the alcohol substrate. Although methanol is a relatively poor substrate, the high concentration of the AAT enzyme in grape tissues makes this reaction efficient. nih.gov
Methyltransferase Pathway (One-Step): This pathway provides a more direct route and is found in plants like maize (Zea mays). researchgate.netbiorxiv.org It utilizes a SABATH-family S-adenosyl-L-methionine (SAM)-dependent methyltransferase, specifically anthranilate O-methyltransferase (AAMT). researchgate.netuniprot.org This enzyme directly catalyzes the transfer of a methyl group from the donor molecule SAM to the carboxyl group of anthranilic acid, yielding methyl anthranilate. researchgate.net Recent research has revealed that grapes also possess one-step anthranilate methyltransferases, indicating that both pathways can exist within the same organism. biorxiv.org
| Pathway | Key Enzyme Class | Mechanism | Co-substrates | Example Organism | Reference |
|---|---|---|---|---|---|
| Acyltransferase Pathway | Alcohol Acyltransferase (AAT) | Two-step: Anthranilate → Anthraniloyl-CoA → Methyl Anthranilate | CoA, ATP, Methanol | Grape (Vitis labrusca) | nih.gov |
| Methyltransferase Pathway | Anthranilate O-methyltransferase (AAMT) | One-step: Anthranilate → Methyl Anthranilate | S-adenosyl-L-methionine (SAM) | Maize (Zea mays), Grape (Vitis vinifera) | researchgate.net, biorxiv.org |
The industrial-scale microbial production of methyl anthranilate, a key precursor, has been a significant focus of metabolic engineering. Several strategies have been developed to enhance yield in host organisms like Escherichia coli and Corynebacterium glutamicum. pnas.orgnih.gov
Key optimization strategies include:
Tuning Key Enzyme Expression: Optimizing the expression levels of the rate-limiting enzyme, such as anthranilic acid methyltransferase (AAMT1), is crucial for maximizing product flux. pnas.orgnih.gov
Increasing Precursor Supply: Metabolic pathways are engineered to channel more carbon flux towards the direct precursor, anthranilate. nih.gov
Enhancing Cofactor Availability: The one-step methyltransferase pathway is dependent on the methyl donor S-adenosyl-L-methionine (SAM). Strategies to increase the intracellular availability and regeneration of SAM have proven effective in boosting methyl anthranilate production. pnas.orgnih.gov
Overcoming Product Toxicity: Methyl anthranilate can be toxic to microbial hosts, limiting achievable titers. biorxiv.orgbiorxiv.org To circumvent this, in situ two-phase extractive fermentation has been developed. In this system, a non-toxic organic solvent like tributyrin (B1683025) is used to continuously extract the methyl anthranilate from the culture medium, reducing its concentration and mitigating its toxic effects. pnas.orgnih.gov This approach led to production titers of 4.47 g/L in E. coli and 5.74 g/L in C. glutamicum. nih.gov
Enzymatic Glycosylation: Another strategy to reduce toxicity is the enzymatic glycosylation of methyl anthranilate to form methyl anthranilate-N-glucose. This glycosylated derivative exhibits significantly lower toxicity to microbial hosts like E. coli and P. putida, thereby supporting more robust microbial production. biorxiv.org
| Strategy | Target | Host Organism | Outcome | Reference |
|---|---|---|---|---|
| Metabolic Engineering | Increased anthranilate and SAM supply | E. coli, C. glutamicum | Improved MANT production | pnas.org, nih.gov |
| Two-Phase Extractive Fermentation | Mitigate MANT toxicity | E. coli, C. glutamicum | Achieved 4.47 g/L and 5.74 g/L MANT, respectively | nih.gov |
| Enzymatic Glycosylation | Mitigate MANT toxicity | E. coli, P. putida | MANT-N-glucose showed significantly lower growth impact | biorxiv.org |
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its precursors, aiming to create more sustainable and environmentally benign processes. These approaches stand in contrast to traditional chemical syntheses that often rely on petroleum-based feedstocks and harsh reaction conditions. researchgate.net
Use of Renewable Feedstocks: A cornerstone of green synthesis is the use of renewable starting materials. Metabolic engineering has enabled the direct fermentative production of methyl anthranilate from simple sugars like glucose, completely bypassing the need for petroleum derivatives. pnas.orgchemicalbook.com
Biocatalysis: The use of whole-cell microbial catalysts (E. coli, C. glutamicum, Polyporus sp.) or isolated enzymes (lipases, methyltransferases) aligns with green chemistry by enabling reactions to occur under mild conditions (ambient temperature and pressure) and with high specificity, which reduces the formation of unwanted byproducts. google.compnas.orggoogle.com
Atom Economy: Enzymatic pathways, such as the one-step conversion of anthranilic acid to methyl anthranilate, are often highly efficient and generate less waste compared to multi-step chemical syntheses requiring protecting groups or harsh reagents. researchgate.net
Safer Solvents and Auxiliaries: While some bioprocesses may use organic solvents for extraction, the trend is towards greener options. Two-phase extractive fermentation, for example, uses biocompatible solvents like tributyrin. nih.gov Enzymatic esterification can also be performed in aqueous solutions with a limited amount of alcohol co-substrate. google.com
"Natural" Product Designation: A significant driver for using biocatalytic methods is the ability to label the final product as "natural," which is highly valued in the flavor and fragrance industries. acs.orggoogle.com
Chemical Reaction Pathways and Derivative Formation
Thermolytic Degradation and Product Elucidation Studies
While direct thermolytic studies on this compound are not extensively detailed in the provided sources, significant research has been conducted on the thermal degradation of closely related N-nitrosoanthranilates, which provides insight into potential decomposition pathways.
The thermal degradation of N-nitroso compounds, such as Methyl N-methyl-N-nitrosoanthranilate, is known to be complex. rsc.org Studies on the preparative scale thermolysis of Methyl N-methyl-N-nitrosoanthranilate in an evacuated vessel at 220 °C have led to the identification of 46 different products. rsc.org These products demonstrate the extensive chemical transformations that occur under thermal stress. rsc.org
The identified compounds can be broadly categorized into those resulting from the cleavage of the N–NO bond and, more unexpectedly, those arising from the fission of the Ar–NNO bond. rsc.org This leads to derivatives related to both anthranilic acid and benzoic acid. rsc.org One of the major findings was the formation of a novel coupling product, Methyl 5-methyl-6-oxo-(5H)-phenanthridine-4-carboxylate, which was fully characterized. rsc.org Interestingly, a different coupling product, tentatively identified as dimethyl 2,2′-(1,2-dimethylhydrazine-1,2-diyl)dibenzoate, was observed under gas chromatography-mass spectrometry (GC-MS) conditions but not in the bulk thermolysate, highlighting the influence of the reaction phase (vapor vs. condensed) on the product distribution. rsc.org
Flash vacuum pyrolysis of Methyl N-methyl-N-nitrosoanthranilate presents another pathway, leading to the elimination of nitric oxide and the formation of products like 7-(methylamino)phthalide and Methyl N-methylanthranilate through the disproportionation of an N-radical intermediate. nih.gov
Table 1: Selected Products from the Thermolysis of Methyl N-methyl-N-nitrosoanthranilate
| Product Category | Example Compound |
| Denitrosation Product | Methyl N-methylanthranilate |
| Coupling Product (Condensed Phase) | Methyl 5-methyl-6-oxo-(5H)-phenanthridine-4-carboxylate |
| Coupling Product (Vapor Phase) | Dimethyl 2,2′-(1,2-dimethylhydrazine-1,2-diyl)dibenzoate |
| Ar-NNO Fission Product | Methyl benzoate |
| Flash Vacuum Pyrolysis Product | 7-(methylamino)phthalide |
The diverse array of products obtained from the thermolysis of Methyl N-methyl-N-nitrosoanthranilate points to several competing reaction mechanisms. rsc.org The primary proposed pathway involves the homolytic cleavage of the relatively weak N–NO bond, which is a characteristic reaction for N-nitroso compounds when heated. rsc.orgrsc.org This initial fission generates a nitric oxide radical and a Methyl N-methylanthranilate radical. rsc.org
The resulting aminyl radical can then undergo several transformations:
Hydrogen Abstraction: It can abstract a hydrogen atom to form the stable denitrosated product, Methyl N-methylanthranilate. rsc.org
Coupling/Dimerization: Radicals can couple to form dimeric structures, such as the observed hydrazine (B178648) derivative under GC conditions. rsc.org
Intramolecular Rearrangement and Cyclization: Complex intramolecular reactions can lead to cyclized structures like the phenanthridine (B189435) derivative found in the condensed phase thermolysis. rsc.org
A significant and novel mechanistic pathway proposed is the cleavage of the Ar–NNO bond. rsc.org This transformation, previously unreported, accounts for the formation of products related to benzoic acid, indicating a more profound structural rearrangement than simple denitrosation. rsc.org The differences in major coupling products between the vapor phase (GC-MS) and the condensed phase (preparative thermolysis) suggest that the reaction environment heavily influences the dominant pathways. rsc.org In flash vacuum pyrolysis, the proposed mechanism involves the elimination of nitric oxide to form an N-radical, which then undergoes disproportionation to yield a phthalide (B148349) and Methyl N-methylanthranilate. nih.gov
N-Formylation Chemistry and its Application as a Protecting Group in Organic Synthesis
The N-formyl group is a valuable tool in organic synthesis, where it is frequently used as a protecting group for primary and secondary amines. scholarsresearchlibrary.comacs.orgnih.gov Its application is particularly prominent in peptide synthesis, where the temporary masking of the amine functionality of an amino acid is necessary to prevent unwanted side reactions during peptide bond formation. scholarsresearchlibrary.comnih.gov
N-formylated compounds are important intermediates in the synthesis of various pharmaceutically relevant heterocyclic compounds. scholarsresearchlibrary.com The formyl group can be introduced using a variety of reagents and methods. scholarsresearchlibrary.comnih.gov Classical methods often employ reagents like acetic formic anhydride (B1165640) or chloral. scholarsresearchlibrary.comnih.gov More modern and environmentally benign approaches utilize formic acid, sometimes under neat (solvent-free) conditions, or employ activating agents. scholarsresearchlibrary.com For example, a simple and effective protocol for the N-formylation of amino acid esters involves treatment with imidazole (B134444) in warm dimethylformamide (DMF), where DMF itself serves as the formyl group donor. acs.org
The formyl group is stable under certain reaction conditions but can be removed when desired, a key characteristic of a good protecting group. tandfonline.com Its removal can often be achieved under hydrolytic conditions. tandfonline.com The chemoselectivity of N-formylation is also a significant advantage; for instance, in molecules containing both hydroxyl and amino groups, the amino group can often be selectively formylated. scholarsresearchlibrary.com
Nitrosation Reactions and N-Nitroso Compound Formation Potential
This compound has been identified as a material with the potential to form nitrosamines when exposed to nitrosating systems. cloudfront.net This susceptibility is a critical consideration in its handling and application. The concern stems from the potential for the amine or amide nitrogen to react with nitrosating agents, such as nitrites (often present as preservatives in food or formed in vivo), to generate N-nitroso compounds. rsc.org
While this compound is an N-formylated amide, related secondary amines like Methyl N-methylanthranilate are known to be susceptible to nitrosation. rsc.orgcosmeticscare.eujesozio.com For instance, Methyl N-methylanthranilate can react with sodium nitrite (B80452) under conditions mimicking the human stomach to form Methyl N-methyl-N-nitrosoanthranilate. rsc.org Due to this potential, regulatory bodies and safety committees recommend that materials like this compound and related secondary amines should not be used in combination with nitrosating agents. cloudfront.netjesozio.comeuropa.eu Furthermore, strict limits are often placed on the maximum allowable nitrosamine (B1359907) content in such materials, typically around 50 μg/kg, and it is recommended they be stored in nitrite-free containers. cosmeticscare.eujesozio.comeuropa.eu
Analytical and Spectroscopic Characterization Techniques in Methyl N Formylanthranilate Research
Advanced Chromatographic and Mass Spectrometric Techniques
The coupling of chromatography with mass spectrometry provides powerful tools for the separation, identification, and quantification of Methyl N-formylanthranilate in diverse matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics Profiling and Identification
Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem (MS/MS) configuration, is a cornerstone of modern metabolomics. nih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex biological samples. nih.gov
In the context of this compound research, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been instrumental. One study utilized a UPLC-MS-based metabolomics approach to analyze plasma samples, successfully identifying numerous metabolites, including this compound. nih.govnih.gov This non-targeted approach allows for a comprehensive analysis of all measurable analytes in a sample, providing a snapshot of the metabolic state. nih.govnih.gov The high-throughput nature of this method is particularly advantageous for identifying potential biomarkers in large datasets. nih.gov The process involves the separation of metabolites via UPLC followed by their detection and identification using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument. frontiersin.org Data processing software is then used to align peaks and identify compounds by comparing their mass spectra to databases like HMDB and METLIN. nih.gov
Table 1: Application of LC-MS/MS in this compound Research
| Technique | Application | Key Findings | References |
| UPLC-MS | Metabolomics profiling of plasma | Identified this compound as a differential metabolite. | nih.govnih.govresearchgate.net |
| UPLC-Q-ToF-MS | Untargeted metabolomics of blood samples | Characterized metabolic differences, including the presence of this compound. | frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis and Volatile Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. ub.edu It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it highly effective for identifying components in a complex mixture. nih.govuq.edu.au
GC-MS has been employed to identify this compound in the volatile profiles of various natural products. For instance, it was detected in studies analyzing the aroma constituents of certain grape cultivars and strawberry varieties. oup.commdpi.com In one study on table grapes, a solvent-assisted flavor evaporation (SAFE) method was used to extract volatile compounds, which were then analyzed by GC-MS. oup.com This allowed for the identification of a wide range of compounds, including this compound, which contributed to the diverse flavor profiles of the grapes. oup.com The technique is also invaluable in analyzing the products of chemical reactions. For example, GC-MS analysis was used to study the thermolysis products of a related compound, methyl N-methyl-N-nitrosoanthranilate. rsc.org
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. nih.gov While often coupled with MS for enhanced identification, HPLC with other detectors, such as UV-Vis, is also a powerful tool for quantitative analysis. science.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an assay method for this compound that can be performed using HPLC. fao.orgfao.orgwho.int This highlights the reliability and acceptance of HPLC for the quantitative determination of this compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the complete structural assignment of compounds like this compound.
One-Dimensional (1D) NMR Applications for Backbone Characterization
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of a molecule's carbon-hydrogen framework. bhu.ac.in The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum provide information about the number and types of protons present, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. bhu.ac.in For this compound, ¹H and ¹³C NMR data have been reported and are crucial for confirming its synthesis and purity. rsc.org The Human Metabolome Database (HMDB) also provides predicted ¹H NMR spectra for related compounds. hmdb.ca
Table 2: Reported ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H | 3 | 8.09 | dd | 8.1, 1.6 | rsc.org |
| ¹H | 4 | 7.16 | ddd | 8.1, 7.5, 1.6 | rsc.org |
| ¹H | 5 | 7.58 | ddd | 8.1, 7.5, 1.6 | rsc.org |
| ¹H | 6 | 8.78 | dd | 8.1, 1.6 | rsc.org |
| ¹H | OCH₃ | 3.90 | s | - | rsc.org |
| ¹H | NH | 11.02 | s (br) | - | rsc.org |
| ¹H | CHO | 8.52 | s | - | rsc.org |
| ¹³C | 1 | 115.2 | C | - | rsc.org |
| ¹³C | 2 | 140.8 | C | - | rsc.org |
| ¹³C | 3 | 123.6 | CH | - | rsc.org |
| ¹³C | 4 | 120.3 | CH | - | rsc.org |
| ¹³C | 5 | 134.4 | CH | - | rsc.org |
| ¹³C | 6 | 131.2 | CH | - | rsc.org |
| ¹³C | C=O | 168.1 | C | - | rsc.org |
| ¹³C | OCH₃ | 52.3 | CH₃ | - | rsc.org |
| ¹³C | CHO | 160.2 | CH | - | rsc.org |
| Note: Data acquired in CDCl₃. The numbering of positions may vary between different reporting standards. |
Two-Dimensional (2D) NMR Correlation Studies for Connectivity Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of more complex molecules by revealing through-bond and through-space correlations between nuclei. iupac.org
Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple-Bond Correlation (HMBC) are particularly powerful. iupac.orgnih.gov A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule. nih.govresearchgate.net An HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting different spin systems and assigning quaternary carbons. iupac.orgclockss.org The structural elucidation of reaction products related to anthranilates has been confirmed using 1D and 2D NMR techniques, where HMBC interactions were crucial for assigning the spectra. rsc.org These advanced NMR methods provide a detailed map of the molecular connectivity, leaving no doubt as to the structure of this compound. nih.govscience.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure and electronic properties of this compound. These techniques provide valuable insights into the compound's functional groups and conjugated systems.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Research findings have identified several key absorption peaks in the FTIR spectrum of this compound. rsc.org A notable feature is the band observed at 3320.1 cm⁻¹, which is indicative of the N-H stretching vibration of the formylamino group. rsc.org Another significant peak appears at 2950.0 cm⁻¹, corresponding to C-H stretching vibrations. The presence of carbonyl groups is confirmed by a strong absorption at 1685.4 cm⁻¹. rsc.org Additionally, bands at 1586.1 cm⁻¹ and 1516.2 cm⁻¹ are attributed to C=C stretching vibrations within the aromatic ring. Other characteristic peaks include those at 1435.0 cm⁻¹, 1292.0 cm⁻¹, 1259.5 cm⁻¹, and 1193.3 cm⁻¹. rsc.org In some analyses, a strong band at 1680 cm⁻¹ has also been reported. cdnsciencepub.com
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3320.1 | rsc.org |
| C-H Stretch | 2950.0 | rsc.org |
| C=O Stretch (Amide) | 1685.4 | rsc.org |
| C=O Stretch | 1680 | cdnsciencepub.com |
| C=C Stretch (Aromatic) | 1586.1 | rsc.org |
| C=C Stretch (Aromatic) | 1516.2 | rsc.org |
| - | 1435.0 | rsc.org |
| - | 1292.0 | rsc.org |
| - | 1259.5 | rsc.org |
| - | 1193.3 | rsc.org |
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the chromophores of this compound. The UV spectrum reveals the wavelengths at which the molecule absorbs light, which is directly related to its electronic structure and conjugation.
Studies have shown that the UV spectrum of this compound, measured in acetonitrile, displays several absorption maxima (λmax). rsc.org These absorptions are found at 311 nm (log ε 4.34), 251 nm (log ε 4.77), 244 nm (log ε 4.78), and 221 nm (log ε 5.01). rsc.org These multiple absorption bands are characteristic of the π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl and formylamino groups of the molecule. ayurgreenscientifica.org The high molar absorptivity (log ε) values indicate efficient absorption of UV radiation by these chromophores. rsc.org
| λmax (nm) | log ε | Reference |
|---|---|---|
| 311 | 4.34 | rsc.org |
| 251 | 4.77 | rsc.org |
| 244 | 4.78 | rsc.org |
| 221 | 5.01 | rsc.org |
Biological and Metabolic Research Contexts of Methyl N Formylanthranilate
Role in Mammalian Metabolism and Biomarker Studies
The relevance of Methyl N-formylanthranilate in mammalian systems is primarily understood through its relationship with the metabolism of tryptophan, an essential amino acid. Research into this area explores its potential as a biomarker for disease and its role within complex metabolic networks.
Identification and Detection as a Human Metabolite
Metabolites are crucial biomarkers that provide direct information about cellular activities and the physiological state of an organism. The detection of these small molecules in human body fluids is a key area of research in biology and medicine. Advanced analytical techniques such as surface-enhanced Raman spectroscopy (SERS) and liquid chromatography-mass spectrometry (LC-MS) have become powerful, ultra-sensitive, and non-destructive tools for identifying and quantifying metabolites at the cellular level, in tissues, and in biofluids. While this compound is structurally related to key intermediates in human metabolic pathways, specific studies detailing its routine detection and quantification as a human metabolite are not extensively documented in current literature. Its existence is inferred from its position within the broader tryptophan metabolism pathway, which contains numerous well-characterized human metabolites.
Correlation with Therapeutic Response and Disease States (e.g., Schizophrenia)
Alterations in the kynurenine (B1673888) pathway, a major route for tryptophan metabolism, have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Researchers are actively investigating metabolites within this pathway as potential biomarkers to improve diagnostic certainty and guide therapeutic interventions. While there is no validated biomarker currently in clinical use for schizophrenia, studies have focused on compounds functionally related to this compound. The broader biochemical landscape surrounding tryptophan metabolism forms the basis for identifying candidate markers, with the goal of finding signatures that demonstrate high specificity and sensitivity for diagnosis. The connection of the kynurenine pathway to neuroinflammation and neuroactive compounds suggests that its intermediates could play a role in the pathology of such diseases, making derivatives like this compound compounds of potential interest in future biomarker research.
Involvement in Tryptophan Metabolism Pathways (e.g., Kynurenine Pathway)
Approximately 95% of free tryptophan is metabolized through the kynurenine pathway, making it the principal route of tryptophan degradation. This pathway is initiated by the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. Kynurenine serves as a crucial branch-point metabolite, leading to the formation of several neuroactive compounds, including anthranilic acid. This compound is a derivative of anthranilic acid, placing it directly within the extended network of tryptophan metabolism. The enzymes and intermediates of the kynurenine pathway are fundamental to understanding how the body processes tryptophan and generates bioactive molecules that influence the immune and nervous systems.
| Key Metabolite | Precursor | Role in Pathway |
| N-formylkynurenine | Tryptophan | Initial product of tryptophan oxidation |
| Kynurenine | N-formylkynurenine | Central branch-point intermediate |
| Anthranilic Acid | Kynurenine | Neuroactive metabolite and precursor to other compounds |
| This compound | Anthranilic Acid | Derivative of a key pathway intermediate |
Occurrence and Biosynthesis in Natural Systems
Beyond mammalian systems, this compound and its precursors are found in various plants and food matrices, where they contribute to aroma and defense mechanisms.
Detection in Plant Extracts and Food Matrices (e.g., Isatis tinctoria, Grape Cultivars)
This compound is recognized for its characteristic fruity and grape-like aroma. thegoodscentscompany.com Its presence is closely associated with related compounds like methyl anthranilate, a key volatile responsible for the "foxy" aroma of Concord grapes (Vitis labrusca) and also found in other grape cultivars like Vitis vinifera. researchgate.netnih.gov Methyl anthranilate has been identified in a wide range of natural sources, including citrus fruits, jasmine, and strawberries. nih.govwikipedia.org While the direct detection of this compound in the woad plant (Isatis tinctoria) is not prominently cited, this plant is known for producing indigo (B80030) precursors, which are also derived from the tryptophan pathway, indicating a shared metabolic origin. nih.gov
| Plant/Food Source | Associated Compound | Olfactory Profile |
| Concord Grapes (Vitis labrusca) | Methyl Anthranilate | 'Foxy', Grape |
| Wine Grapes (Vitis vinifera) | Methyl Anthranilate | Grape Aroma |
| Sweet Orange (Citrus sinensis) | Methyl Anthranilate | Fruity |
| Strawberry (Fragaria sp.) | Methyl Anthranilate | Fruity |
Mechanistic Studies of Plant-Derived Biosynthetic Routes
In plants, the biosynthesis of anthranilate-derived compounds originates from the tryptophan biosynthetic pathway. researchgate.net Anthranilate serves as a critical intermediate that can be channeled into specialized metabolism to produce a variety of volatile and defensive compounds. researchgate.net The formation of methylated derivatives, such as methyl anthranilate, is catalyzed by specific enzymes called methyltransferases, which use S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.net For instance, research has identified anthranilate methyltransferases (AAMTs) in grapes and maize that perform this function. nih.govbiorxiv.org The biosynthesis of N-methylated compounds, such as N-methylanthranilate, is also initiated by an N-methyltransferase enzyme, as characterized in the plant Ruta graveolens. mdpi.com The formation of this compound would mechanistically involve two key enzymatic steps acting on the anthranilate precursor: a formylation reaction at the amino group and a methylation reaction at the carboxyl group, catalyzed by a formyltransferase and a methyltransferase, respectively.
Microbial Biotransformation and Metabolic Engineering for Production and Characterization
Microbial biotransformation and metabolic engineering represent powerful strategies for the sustainable production of valuable chemicals. nih.gov While direct microbial synthesis of this compound is not extensively documented in the reviewed literature, significant research has been conducted on the production of structurally related anthranilate derivatives, such as N-methylanthranilate (NMA) and methyl anthranilate (MANT), which provides a framework for potential future engineering strategies.
The fermentative production of N-methylanthranilate has been successfully demonstrated in engineered Corynebacterium glutamicum. nih.govmdpi.com This was achieved by introducing a plant-derived enzyme, anthranilate N-methyltransferase (ANMT) from Ruta graveolens, which catalyzes the S-adenosyl-l-methionine (SAM)-dependent methylation of anthranilate. nih.govmdpi.com To enhance the production of NMA, several metabolic engineering strategies were employed:
Enhanced Precursor Supply: Carbon flux was channeled into the shikimate pathway to increase the availability of the precursor, anthranilate. nih.govresearchgate.net
Prevention of By-products: Competing metabolic pathways were blocked to reduce the formation of unwanted by-products. nih.govresearchgate.net
Improved Cofactor Regeneration: The gene sahH, encoding an adenosylhomocysteinase, was co-expressed to improve the regeneration of the essential cofactor SAM. nih.govmdpi.com
Enhanced Sugar Uptake: Modifications were made to increase the rate of glucose uptake, providing more carbon for the biosynthetic pathway. nih.govresearchgate.net
Using these strategies, an engineered C. glutamicum strain produced NMA at a final titer of 0.5 g·L⁻¹ in a bioreactor culture. nih.govmdpi.com
Similarly, both Escherichia coli and Corynebacterium glutamicum have been engineered for the production of methyl anthranilate (MANT), a grape flavor compound. nih.gov This involved the expression of a synthetic plant-derived pathway, optimization of the key enzyme anthranilic acid methyltransferase (AAMT1), and enhancement of the intracellular availability of anthranilate and the cofactor SAM. nih.gov To overcome the toxicity of MANT to the microbial hosts, a two-phase extractive fermentation system was developed, which led to the production of up to 5.74 g/L of MANT in fed-batch cultures. nih.gov The eukaryotic microorganism Saccharomyces cerevisiae has also been engineered to produce anthranilate and its derivative, methyl anthranilate, achieving a titer of 414 mg L−1 for the latter. vtt.fi
These studies highlight established principles for engineering microbes to produce anthranilate derivatives. Future work to produce this compound could potentially involve identifying or engineering an enzyme capable of N-formylating anthranilate or a methylated intermediate and integrating its corresponding gene into a host organism optimized for precursor supply.
Table 1: Summary of Metabolic Engineering Strategies for Anthranilate Derivative Production
| Target Compound | Host Organism | Key Enzyme(s) Expressed | Engineering Strategies | Final Titer | Reference |
|---|---|---|---|---|---|
| N-methylanthranilate | Corynebacterium glutamicum | Anthranilate N-methyltransferase (ANMT) from Ruta graveolens | Enhanced anthranilate supply, prevention of by-products, improved SAM regeneration, enhanced sugar uptake | 0.5 g/L | nih.govmdpi.com |
| Methyl anthranilate | Escherichia coli | Anthranilic acid methyltransferase 1 (AAMT1) | Optimized AAMT1 expression, increased anthranilate supply, enhanced SAM availability, two-phase extractive fermentation | 4.47 g/L | nih.gov |
| Methyl anthranilate | Corynebacterium glutamicum | Anthranilic acid methyltransferase 1 (AAMT1) | Optimized AAMT1 expression, increased anthranilate supply, enhanced SAM availability, two-phase extractive fermentation | 5.74 g/L | nih.gov |
| Methyl anthranilate | Saccharomyces cerevisiae | Anthranilic acid methyltransferase 1 from Medicago truncatula | Extension of engineered anthranilate pathway | 414 mg/L | vtt.fi |
Computational and Theoretical Investigations of Methyl N Formylanthranilate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the intricate details of reaction mechanisms at the molecular level. rsc.orgnih.gov These methods allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies, thereby providing a comprehensive energy profile for a given reaction.
For Methyl N-formylanthranilate, DFT can be employed to investigate a variety of chemical transformations. One such reaction is the hydrolysis of the ester or amide functional group. The hydrolysis of amides and esters can be catalyzed by either acids or bases. dalalinstitute.com DFT calculations can elucidate the step-by-step mechanism of these processes. For instance, in an acid-catalyzed hydrolysis, the initial step involves the protonation of the carbonyl oxygen of either the ester or the formyl group. Subsequent nucleophilic attack by a water molecule, followed by proton transfer and elimination steps, leads to the final products. Each of these steps can be modeled, and the transition state for the rate-determining step can be identified.
A hypothetical DFT study on the hydrolysis of the ester group in this compound would involve the calculation of the Gibbs free energy of activation (ΔG‡) for the key steps. The table below illustrates the kind of data that would be generated in such a study, comparing the uncatalyzed reaction with a hypothetical acid-catalyzed pathway.
| Reaction Step | Uncatalyzed ΔG‡ (kcal/mol) | Acid-Catalyzed ΔG‡ (kcal/mol) | Description |
|---|---|---|---|
| Nucleophilic Attack | 45.2 | 25.8 | Attack of a water molecule on the carbonyl carbon of the ester. |
| Proton Transfer | 12.5 | 8.3 | Intramolecular or solvent-assisted proton transfer in the tetrahedral intermediate. |
| Leaving Group Elimination | 28.9 | 15.1 | Elimination of methanol (B129727) to form the carboxylic acid. |
Similarly, DFT can be used to study the mechanism of amide hydrolysis. The amide bond is generally less reactive than the ester bond, and DFT calculations can quantify this difference by comparing the activation energies for the hydrolysis of the N-formyl group versus the methyl ester. dalalinstitute.com Studies on related anilide derivatives have utilized DFT to understand their electronic and structural properties, which in turn influence their reactivity. researchgate.net
Molecular Modeling Approaches for Enzyme-Substrate and Ligand-Protein Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how a molecule like this compound interacts with biological macromolecules, particularly enzymes. nih.gov These methods can predict the binding affinity and conformation of a substrate within the active site of an enzyme, providing insights into the catalytic mechanism.
This compound, containing an ester linkage, is a potential substrate for carboxylesterases, a class of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.govimedpub.comwikipedia.org Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are two major carboxylesterases involved in drug metabolism, and they exhibit different substrate specificities. nih.gov Molecular docking studies could be performed to predict the binding mode of this compound within the active sites of hCE1 and hCE2. Such studies would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues of the enzyme.
A typical molecular docking study would generate a binding energy score, indicating the stability of the enzyme-substrate complex. The following table presents hypothetical docking scores and key interacting residues for this compound with hCE1 and hCE2.
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| hCE1 | -7.2 | Ser203, His448, Glu318 | Hydrogen bonding with the catalytic triad, hydrophobic interactions with the aromatic ring. |
| hCE2 | -6.5 | Ser203, His448, Trp235 | Hydrogen bonding with the catalytic triad, pi-stacking with the aromatic ring. |
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the enzyme and the substrate. These simulations can reveal conformational changes that occur upon substrate binding and can help to identify the most stable binding pose, which is crucial for catalysis.
Prediction and Elucidation of Chemical Behavior and Reaction Pathways
For this compound, computational methods can be used to predict its metabolic fate in biological systems. The metabolism of aromatic compounds can proceed through various pathways, including hydroxylation, demethylation, and conjugation. mdpi.comresearchgate.net By analyzing the structure of this compound, predictive algorithms can identify potential sites of metabolic modification. For example, the aromatic ring is susceptible to hydroxylation by cytochrome P450 enzymes, while the ester and N-formyl groups can be hydrolyzed.
The prediction of reaction pathways is not limited to biological systems. In synthetic chemistry, computational approaches can help in designing efficient synthetic routes or in understanding the formation of byproducts. nih.govacs.org For instance, the synthesis of this compound itself can be optimized by computationally screening different reagents and reaction conditions.
A hypothetical reaction pathway prediction for the metabolism of this compound might include the following transformations, with their likelihood assessed based on computational models.
| Predicted Pathway | Key Transformation | Predicted Enzyme Class | Relative Likelihood |
|---|---|---|---|
| Ester Hydrolysis | -COOCH3 → -COOH | Carboxylesterase | High |
| Amide Hydrolysis | -NHCHO → -NH2 | Amidase | Moderate |
| Aromatic Hydroxylation | -H → -OH on the aromatic ring | Cytochrome P450 | Moderate |
| N-Deformylation | -NHCHO → -NH2 | Deformylase | Low |
These predictive models, often based on machine learning algorithms, leverage vast amounts of existing chemical data to make informed predictions about the reactivity of new compounds. rsc.org This predictive capability is invaluable in fields ranging from drug discovery to materials science.
Advanced Research Applications and Future Directions for Methyl N Formylanthranilate
Application as a Strategic Synthetic Building Block in Complex Molecule Synthesis
The chemical architecture of Methyl N-formylanthranilate, featuring a substituted benzene (B151609) ring with ester and formamido groups, positions it as an important precursor in organic synthesis. It serves as a strategic building block for constructing more complex heterocyclic systems, which are core scaffolds in many biologically active molecules.
Notably, anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of compounds with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties nih.gov. The synthesis often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the fused heterocyclic ring system nih.govresearchgate.net. This compound can be utilized in similar synthetic strategies, where the N-formyl group can participate in cyclization reactions to yield functionalized quinazolinone backbones frontiersin.org. The general process involves cyclocondensation reactions that leverage the amine and carboxylic acid (or ester) functionalities of the anthranilate core nih.gov.
Furthermore, the anthranilate skeleton is a key component in the biosynthesis of various alkaloids nih.govresearchgate.net. Research into alkaloid synthesis can employ anthranilate derivatives as starting materials to construct complex nitrogen-containing natural products. The N-methyl-Δ1-pyrrolinium cation, a crucial intermediate in the biosynthesis of tropane (B1204802) alkaloids, originates from amino acid precursors, but the broader class of alkaloids often incorporates aromatic rings derived from anthranilates researchgate.netresearchgate.net. This positions this compound as a potential starting material for the laboratory synthesis of novel alkaloid analogues for pharmacological screening.
Table 1: Synthetic Applications of the Anthranilate Scaffold
| Target Molecule Class | Role of Anthranilate Scaffold | Relevant Synthetic Methods |
|---|---|---|
| Quinazolinones | Provides the benzene ring and two key atoms (N1 and C4) for the heterocyclic core. | Condensation with amides, chloro-acyl chlorides, or other C-N sources nih.govresearchgate.netfrontiersin.org. |
| Alkaloids | Serves as the aromatic precursor for various alkaloid families. | Biosynthetic pathway mimicry, multi-step organic synthesis. |
| Heterocyclic Dyes | Forms the basis for certain classes of azo and heterocyclic dyes. | Diazotization and coupling reactions. |
Research in Flavor and Fragrance Chemistry and Development
While well-established in the flavor and fragrance industry, ongoing research continues to refine the understanding and application of this compound.
This compound is prized for its characteristic fruity and grape-like aroma sigmaaldrich.comthegoodscentscompany.comcosmeticsandtoiletries.com. Scientific studies using advanced analytical techniques like solvent-assisted flavor evaporation (SAFE) have identified it as a key volatile compound contributing to the complex flavor profiles of various fruits, particularly table grapes oup.comsalutedomani.com.
Research has shown that the perceived flavor of a food product is not due to a single compound but rather a specific combination and concentration of various volatile molecules oup.com. This compound, often in combination with other compounds like furaneol, mesifurane, and various esters, contributes to the diversity of grape flavors, ranging from sweet and fruity to more complex floral notes oup.comsalutedomani.com. Understanding its precise contribution allows flavorists to create more authentic and appealing fruit flavors for use in beverages, confectionery, and other food products nbinno.com.
Table 2: Aroma Profile of this compound
| Characteristic | Description | Food Association (Example) |
|---|---|---|
| Primary Aroma | Fruity, Grape | Table Grapes, Grape-flavored products sigmaaldrich.comoup.com |
| Subtle Notes | Sweet, Floral | Contributes to complex floral bouquets in fragrances |
| Chemical Class | Anthranilate Ester | Associated with fruity and floral scents |
The safety of fragrance ingredients is a critical area of scientific research. For the anthranilate class of compounds, two key areas of investigation are phototoxicity and the potential for nitrosamine (B1359907) formation.
Phototoxicity: Phototoxicity is a light-induced skin reaction that can occur when certain chemicals are exposed to UV radiation researchgate.net. Research on the structurally related compound, Methyl N-methylanthranilate, has demonstrated a clear phototoxic potential service.gov.uk. Studies have shown that upon exposure to UVA radiation, this compound can generate intracellular reactive oxygen species (ROS), leading to cellular damage, DNA fragmentation, and apoptosis in human skin cells researchgate.netnih.gov. In vitro assays, such as the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay, are used to quantify this potential europa.eu. While this compound has a different N-substituent, the underlying anthranilate chromophore that absorbs UV light is the same, providing a scientific basis for investigating its phototoxic potential as a matter of due diligence. These studies inform the concentration limits set by regulatory bodies like the International Fragrance Association (IFRA) thegoodscentscompany.comperfumersworld.com.
Nitrosamine Formation Potential: N-nitrosamines are a class of compounds that are considered potent mutagens and are of significant concern to regulatory agencies nih.govpharmaexcipients.com. They can form from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrite (B80452), which can be present as an impurity in raw materials or excipients pharmaexcipients.comnih.gov. The related compound, Methyl N-methylanthranilate, is a secondary amine and has been identified as having the potential to form N-nitrosamines thegoodscentscompany.comservice.gov.uk. This compound is a secondary amide. While the risk profile may differ from a secondary amine, the potential for nitrosation or hydrolysis followed by nitrosation is a subject of scientific assessment to ensure product safety rsc.org. The scientific basis for this concern drives the need for rigorous analytical testing and risk assessment during product development usp.org.
Emerging Areas in Biochemical and Medicinal Chemistry Research
The biological activities of anthranilate derivatives are a growing field of interest, suggesting new research avenues for this compound.
Recent studies have explored the broader biological effects of structurally similar compounds. For instance, Methyl anthranilate has been investigated for its potential as a skin-lightening agent by down-regulating melanogenic enzymes through the suppression of cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. This discovery opens the possibility that other anthranilate esters, including this compound, could be explored for similar cosmetic or therapeutic applications in dermatology.
Additionally, research on Methyl N-methylanthranilate isolated from the leaves of Citrus reticulata identified it as the compound responsible for the plant's pungent effect and suggested it may possess antinociceptive (pain-relieving) properties nih.gov. This finding points to a potential, though currently unexplored, role for this class of molecules in the development of new analgesics nih.gov. As a close structural analogue, this compound could be a candidate for future screening in medicinal chemistry programs aimed at discovering new therapeutic agents. These emerging areas highlight a promising future for this compound, extending its relevance far beyond its traditional use in flavors and fragrances.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying Methyl N-formylanthranilate in plant-derived matrices?
- Methodology : The Solvent-Assisted Flavor Evaporation (SAFE) technique, coupled with gas chromatography-mass spectrometry (GC-MS), is widely used to isolate volatile compounds like this compound from complex matrices such as grapes. Hierarchical Cluster Analysis (HCA) and multivariate statistical methods (e.g., PCA) can correlate compound profiles with sensory attributes .
- Key Considerations : Ensure calibration with authentic standards and account for matrix effects (e.g., pH, lipid content) that may influence recovery rates.
Q. How is the phototoxic potential of this compound assessed in safety evaluations?
- Methodology : Read-across studies from structurally similar compounds (e.g., Methyl N-methylanthranilate) are employed. Human phototoxicity tests at concentrations up to 5% in ethanol/diethyl phthalate mixtures are standard, with endpoints including erythema and edema .
- Key Considerations : Dose-response relationships must be validated across multiple models (e.g., human, murine). Conflicting results at lower concentrations (0.1–0.5% vs. 1–5%) highlight the need for robust sample size and statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
